N-{[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide
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Overview
Description
N-{[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide is a complex organic compound that features a benzimidazole core, a furan ring, and a phenylpropyl group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The incorporation of a furan ring and a phenylpropyl group into the benzimidazole structure can potentially enhance its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, in the presence of an acid catalyst.
Introduction of the Phenylpropyl Group: The phenylpropyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene is alkylated with 3-phenylpropyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Furan Ring: The furan ring can be attached to the benzimidazole core through a nucleophilic substitution reaction, where a furan derivative reacts with a benzimidazole intermediate.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the benzimidazole-furan intermediate with an appropriate carboxylic acid derivative, such as an acyl chloride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent, and catalyst), and employing purification techniques such as crystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzimidazole core can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N-{[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-trifluoroethyl)benzimidazole: A potent and tissue-selective androgen receptor modulator.
2-(5,6-dichloro-1H-benzoimidazol-2-yl)-1,1,1-trifluoro-penta-3,4-dien-2-ol: Exhibits good muscle agonism and prostate inhibition.
Uniqueness
N-{[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide is unique due to its combination of a benzimidazole core, a furan ring, and a phenylpropyl group, which can enhance its biological activity and specificity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
N-[[1-(3-phenylpropyl)benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-22(20-13-7-15-27-20)23-16-21-24-18-11-4-5-12-19(18)25(21)14-6-10-17-8-2-1-3-9-17/h1-5,7-9,11-13,15H,6,10,14,16H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFRXYFRDCNNKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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